molecular formula C17H18N4O3S B12242601 3-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide

3-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B12242601
M. Wt: 358.4 g/mol
InChI Key: ZGLCBXPBFOELLS-UHFFFAOYSA-N
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Description

3-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound that features a benzothiazole core with a piperidine and oxadiazole substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be formed by the reaction of a hydrazide with an appropriate nitrile oxide. The piperidine ring is often introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: The compound is investigated for its use in material science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets. The oxadiazole and benzothiazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine: Shares the oxadiazole ring but differs in the core structure.

    2-(1,2,4-Oxadiazol-5-yl)anilines: Contains the oxadiazole ring and aniline moiety, used in medicinal chemistry.

    3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Another oxadiazole derivative with different substituents.

Uniqueness

3-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide is unique due to its combination of a benzothiazole core with both piperidine and oxadiazole rings

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C17H18N4O3S/c22-25(23)14-4-2-1-3-13(14)15(20-25)21-9-7-12(8-10-21)17-19-18-16(24-17)11-5-6-11/h1-4,11-12H,5-10H2

InChI Key

ZGLCBXPBFOELLS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

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